グルコイベリン

説明

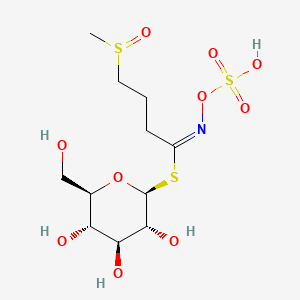

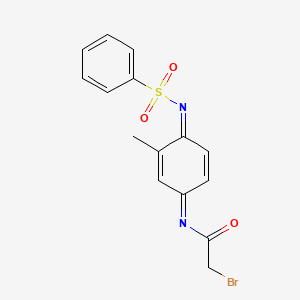

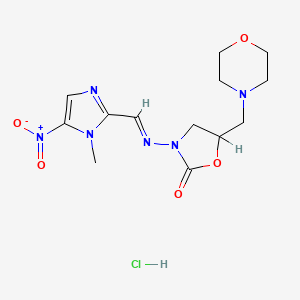

This compound belongs to a class of 1-thio-D-glucopyranose derivatives, characterized by the presence of a sulfur atom oxidized in various forms. These derivatives, including sulfonic acids, sulfonate esters, and sulfonamides, exhibit unique anomeric functionalities. Their resistance or inhibitory effect against enzymatic carbohydrate processing makes them valuable for studying enzyme inhibition and understanding carbohydrate structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).

Synthesis Analysis

The synthesis of these sulfur-oxidized glucopyranose derivatives is complex, involving multiple steps to introduce the sulfonic acid, sulfenamide, and sulfonamide groups. These synthetic routes are crucial for producing compounds with specific anomeric functionalities, which may have applications in enzymatic inhibition studies (Knapp, Darout, & Amorelli, 2006).

科学的研究の応用

細胞毒性

グルコイベリンは、グルコシノレート(GSL)の一種であり、ケールの花、葉、茎、根 に見られます。 マイクロ波加水分解拡散と重力(MHG)によって得られたGSLの分解産物は、ヒト膀胱がん細胞株T24および乳がん細胞株MDA-MB-231に対して細胞毒性を示しました 。 これは、グルコイベリンががん治療研究で潜在的に使用できることを示唆しています 。

機能性食品成分

グルコイベリンを含むコールラビの新芽は、新しい機能性食品の例として人気が高まっています 。 グルコイベリンを含むアブラナ科野菜の摂取は、ヒトの消化器系のがんのリスクを低下させる可能性があります 。 さらに、コールラビの血糖値降下作用、抗炎症作用、抗酸化作用が、in vivo研究で報告されています 。

植物の鑑別

グルコイベリンを含むグルコシノレートの分析は、さまざまな植物種の鑑別を可能にする科学的根拠を提供することができます 。 これは、正確な植物の同定が重要な植物学や農業において特に役立ちます 。

抗栄養学的側面

グルコイベリンやその他のグルコシノレートは健康増進効果をもたらしますが、抗栄養効果も及ぼす可能性があります 。 アブラナ科野菜を多く摂取し続けると、甲状腺機能に悪影響を及ぼす可能性があります 。 これは、食事摂取量のバランスと適度な量を維持することが重要なことを示しています 。

製薬研究

その潜在的な健康上の利点と細胞毒性作用から、グルコイベリンは製薬研究の有望な候補となる可能性があります。 その潜在的な用途には、特にがんや消化器系疾患に関連して、新薬や治療戦略の開発が含まれる可能性があります 。

化粧品業界

グルコイベリンは、その抗酸化作用により、化粧品業界で潜在的に使用できる可能性があります。 抗酸化物質は、一般的にスキンケア製品に使用され、皮膚をフリーラジカルによる損傷から保護します 。

作用機序

Target of Action

It’s known that glucoiberin belongs to the glucosinolates, a class of secondary metabolites found in brassica crops . These compounds have been widely studied for their beneficial and prejudicial biological effects on human and animal nutrition .

Mode of Action

Glucosinolates, the class of compounds to which glucoiberin belongs, are known to have a significant impact on human health, including anti-inflammatory and anti-cancer effects . These effects are mediated through enzymatic reactions catalyzed by myrosinase enzyme .

Biochemical Pathways

Glucoiberin, as a glucosinolate, is involved in several biochemical pathways. The biosynthetic pathways of glucosinolates consist of different steps: the chain-elongation of amino acid precursors and the aliphatic/aromatic groups and the conversion of the oxime into the glucosinolate structure .

Pharmacokinetics

It’s known that the bioavailability of glucosinolates and their bioactive hydrolysis products depends on both genetics and the environment, including crop management practices, harvest and storage, processing, and meal preparation .

Result of Action

Glucosinolates and their derivatives have been found to regulate cancer cell development by regulating target enzymes, controlling apoptosis, and blocking the cell cycle .

Action Environment

It’s known that the environment and processing mechanisms can affect the content of glucosinolate concentration in brassica vegetables .

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfinyl-N-sulfooxybutanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYYADMVYQURSX-WWFIZPDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucoiberin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

554-88-1 | |

| Record name | Glucoiberin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucoiberin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 144 °C | |

| Record name | Glucoiberin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

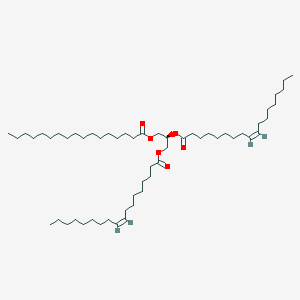

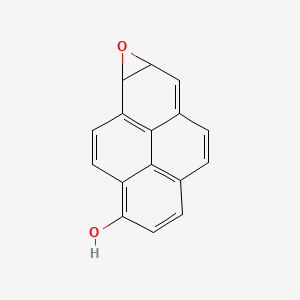

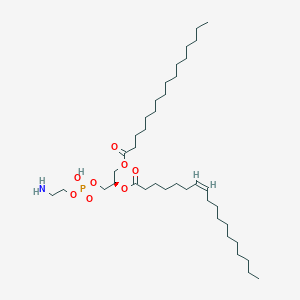

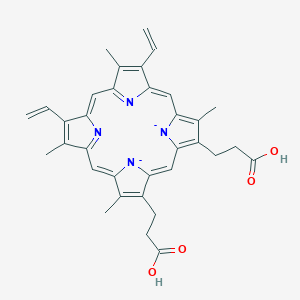

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-amino-1-(2-chloroethyl)-2-naphthyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B1241019.png)

![7-[[(1R)-1-carboxylato-4-[[(1R)-1-carboxylato-4-[2-[4-[[5-(formamidomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-4-oxobutyl]amino]-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylate](/img/structure/B1241027.png)

![3-[2-(Azepan-1-yl)ethyl]-6-propyl-1,3-benzothiazol-2-one](/img/structure/B1241033.png)

![(2E)-N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B1241040.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241042.png)